molecular formula C26H20ClN3O2S B2776411 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 872207-69-7

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2776411
CAS No.: 872207-69-7
M. Wt: 473.98
InChI Key: BOSJAIDABCFSKI-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromeno[2,3-d]pyrimidine core structure, which is further substituted with a 4-chlorophenyl group, a methyl group, and a thioacetamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves multiple steps, including cyclization, nucleophilic substitution, and condensation reactionsThe final step involves the nucleophilic substitution of the thioacetamide moiety onto the chromeno[2,3-d]pyrimidine core .

Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions .

Chemical Reactions Analysis

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines .

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the chromeno[2,3-d]pyrimidine core.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-6-5-7-18-14-21-25(32-23(16)18)29-24(17-10-12-19(27)13-11-17)30-26(21)33-15-22(31)28-20-8-3-2-4-9-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSJAIDABCFSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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